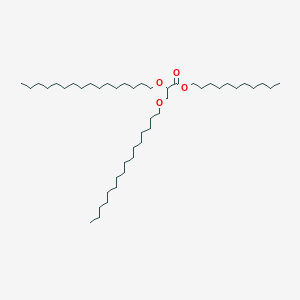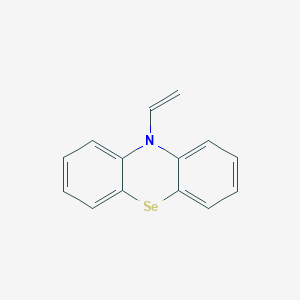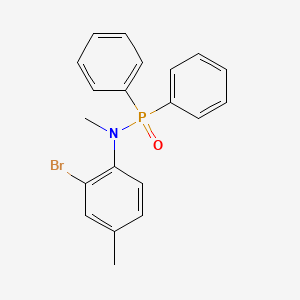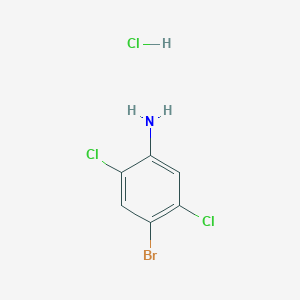![molecular formula C14H20O2 B14484629 3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one CAS No. 65768-18-5](/img/structure/B14484629.png)
3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one is an organic compound that belongs to the class of ketones. It is characterized by the presence of a hydroxyl group and a phenyl group attached to a butanone backbone. This compound is known for its pleasant aroma and is used in various applications, including flavoring and fragrance industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one can be achieved through several methods. One common approach involves the asymmetric epoxidation of 1-phenyl-3-buten-2-one followed by hydrogenolysis. The epoxidation is typically carried out using t-butyl hydroperoxide and a chiral La-BINOL-Ph3P=O complex as the catalyst. The resultant epoxyketone is then reduced in the presence of palladium on carbon (Pd/C) and hydrogen (H2) to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 3-oxo-3-[4-(2-methylpropyl)phenyl]butan-2-one.
Reduction: Formation of 3-hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-ol.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with enzymes and receptors. The compound can form hydrogen bonds and participate in various biochemical reactions, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-4-phenylbutan-2-one: Similar structure but lacks the 2-methylpropyl group.
2-Butanone, 3-hydroxy-: Similar backbone but different substituents.
Uniqueness
3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one is unique due to the presence of the 2-methylpropyl group attached to the phenyl ring, which imparts distinct chemical and physical properties compared to its analogs .
Propriétés
Numéro CAS |
65768-18-5 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
3-hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one |
InChI |
InChI=1S/C14H20O2/c1-10(2)9-12-5-7-13(8-6-12)14(4,16)11(3)15/h5-8,10,16H,9H2,1-4H3 |
Clé InChI |
ALBTUYAFNNPJFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)(C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



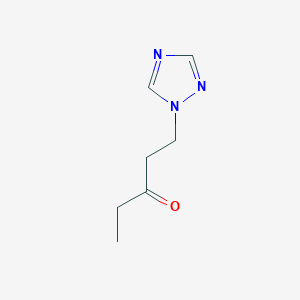
![5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B14484556.png)
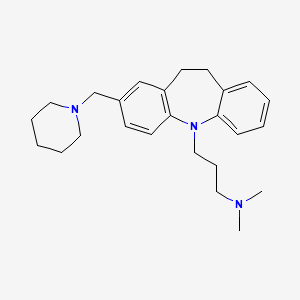

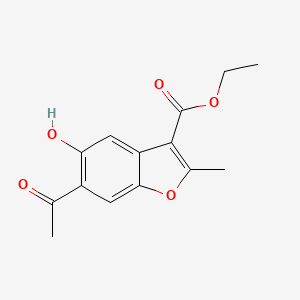
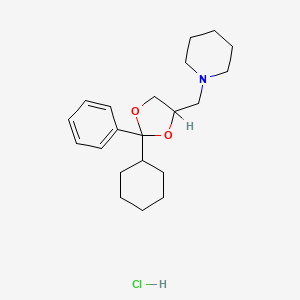
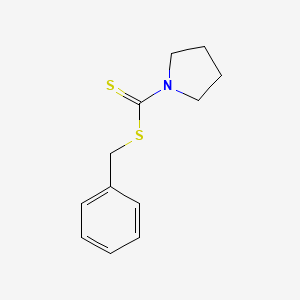
![Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester](/img/structure/B14484603.png)
![2-[(Phenylphosphanyl)methyl]pyrrolidine](/img/structure/B14484605.png)
